3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione
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Overview
Description
3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione, also known as NITD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NITD is a synthetic compound that was first synthesized in the early 2000s and has since been the subject of many research studies.
Mechanism of Action
The mechanism of action of 3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione is not fully understood, but it is believed to work by inhibiting the replication of viral RNA. 3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has been shown to be effective against a wide range of viruses, including coronaviruses, flaviviruses, and alphaviruses.
Biochemical and Physiological Effects
3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has been shown to have minimal toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent. Additionally, 3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione in lab experiments is its broad-spectrum antiviral activity. Additionally, 3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using 3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are many potential future directions for research on 3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione. One area of interest is the development of 3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione as a therapeutic agent for viral infections. Additionally, 3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has been shown to have potential applications in the field of agriculture as a pesticide. Further research is needed to fully understand the potential applications of 3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione in these and other fields.
Synthesis Methods
The synthesis of 3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione involves the reaction of 2-nitrophenol with epichlorohydrin to form 2-(2-nitrophenoxy)propanol. The resulting compound is then reacted with 1,1'-methylenebis(4-isocyanatocyclohexane) to form 3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione.
Scientific Research Applications
3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has been extensively studied for its potential applications in various fields. One of the most promising applications of 3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione is in the field of medicine. 3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has been shown to have antiviral properties and has been studied as a potential treatment for various viral infections, including SARS-CoV and MERS-CoV.
properties
IUPAC Name |
3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6/c1-14(2)12(19)16(13(20)15-14)7-9(18)8-23-11-6-4-3-5-10(11)17(21)22/h3-6,9,18H,7-8H2,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBDDCMDYBXEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(COC2=CC=CC=C2[N+](=O)[O-])O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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